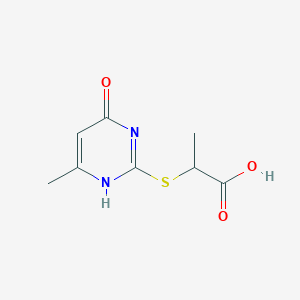
3-Methyl-5-(tributylstannyl)isoxazole
Vue d'ensemble
Description
“3-Methyl-5-(tributylstannyl)isoxazole” is a chemical compound with the linear formula C16H31NOSN . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(tributylstannyl)isoxazole” is represented by the linear formula C16H31NOSN . Isoxazole is a five-membered heterocyclic moiety .
Applications De Recherche Scientifique
Synthesis and Reactions: 3-Methyl-5-(tributylstannyl)isoxazole is synthesized through the 1,3-dipolar cycloaddition reaction of ethynyltributylstannane with nitrile oxides. It can be converted to 5-benzoyl- and 5-arylisoxazoles using palladium-catalyzed reactions, indicating its potential as a versatile intermediate in organic synthesis (Kondo, Uchiyama, Sakamoto, & Yamanaka, 1989).
Iodination and Benzoylation: This compound can be modified to produce 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone. These transformations further demonstrate its versatility as a building block in chemical syntheses (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).
Conversion to Tetrazoles: Studies have shown the potential for converting related isoxazole compounds into tetrazoles, a class of compounds with various applications, including in pharmaceuticals (Kanō & Yamazaki, 1964).
Application in N-Methyl-Chromeno[2,3-d]pyrazol-9-one Synthesis: N-Methylation of similar compounds has led to the efficient synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, highlighting its utility in synthesizing complex organic molecules (Hanamoto, Hashimoto, Miura, Furuno, & Inanaga, 2008).
Gene Expression Modulation: Isoxazole derivatives, including those similar to 3-Methyl-5-(tributylstannyl)isoxazole, have been investigated for their ability to modulate gene expression in human cultured cells, suggesting potential biomedical applications (Płoszaj, Regiec, Ryng, Piwowar, & Kruzel, 2016).
Generation of Nitrile Oxides: Research has shown that reactions of O-tributylstannyl aldoximes can generate nitrile oxides, which are useful in the synthesis of isoxazolines and isoxazoles (Moriya, Takenaka, Urata, & Endo, 1991).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tributyl-(3-methyl-1,2-oxazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNJPDQYSBWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376845 | |
| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126085-89-0 | |
| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)




![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)




![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)


